molecular formula C19H23NO B4762129 N-(4-butylphenyl)-3,5-dimethylbenzamide

N-(4-butylphenyl)-3,5-dimethylbenzamide

Cat. No. B4762129
M. Wt: 281.4 g/mol
InChI Key: QCQWDCNEGFNNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-3,5-dimethylbenzamide, commonly known as BDMC, is a synthetic compound with a chemical formula of C19H23NO. It is a member of the benzamide family and is known for its potent anti-inflammatory and analgesic properties. BDMC has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of BDMC is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in inflammation and cancer. BDMC has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell proliferation. Additionally, BDMC has been found to inhibit the Akt signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
BDMC has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. BDMC has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Additionally, BDMC has been found to induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

BDMC has several advantages for lab experiments, including its potent anti-inflammatory and anti-cancer properties, its ability to inhibit various signaling pathways involved in inflammation and cancer, and its relatively low toxicity. However, BDMC also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its relatively high cost compared to other anti-inflammatory and anti-cancer agents.

Future Directions

There are several future directions for the research and development of BDMC. One potential direction is the development of more efficient synthesis methods to reduce the cost of production. Another direction is the optimization of the pharmacokinetics and pharmacodynamics of BDMC, including improving its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of BDMC and its potential therapeutic applications in various diseases.

Scientific Research Applications

BDMC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BDMC has been found to inhibit the growth and metastasis of various cancer cells, including breast cancer, lung cancer, and melanoma. Inflammation is a common factor in many diseases, and BDMC has been found to have potent anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases. In neurodegenerative disorders, BDMC has been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-butylphenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-4-5-6-16-7-9-18(10-8-16)20-19(21)17-12-14(2)11-15(3)13-17/h7-13H,4-6H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQWDCNEGFNNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-3,5-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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